4-(2-Ethoxyethoxy)aniline
Description
4-(2-Ethoxyethoxy)aniline is an aromatic amine derivative characterized by a para-substituted ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) on the aniline ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. The ethoxyethoxy substituent introduces both electron-donating ether oxygen atoms and increased hydrophilicity compared to simpler alkoxy-substituted anilines. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and dyes, where its substituent modulates reactivity and solubility .
Properties
IUPAC Name |
4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFTZBNMULUNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586403 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65999-71-5 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Ethoxyethoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitroaniline with 2-ethoxyethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions result in various substituted aniline derivatives.
Scientific Research Applications
4-(2-Ethoxyethoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table highlights key structural and functional differences between 4-(2-Ethoxyethoxy)aniline and related compounds:
Key Observations :
- Polarity and Solubility : The ethoxyethoxy group in this compound enhances water solubility compared to 4-ethoxyaniline (-OCH₂CH₃) but less than 4-(2-methoxyethoxy)aniline (-OCH₂CH₂OCH₃), which has a shorter, more polar chain .
- Reactivity : The electron-donating nature of the ethoxyethoxy group facilitates electrophilic substitution at the aromatic ring, whereas electron-withdrawing groups (e.g., -Cl in 3-chloro-4-ethoxyaniline) deactivate the ring .
- Applications : Longer alkoxy chains (e.g., hexyloxy in 4-hexyloxyaniline) improve lipid solubility, making them suitable for hydrophobic matrices, while ethoxyethoxy derivatives are preferred in aqueous-phase reactions .
Schiff Base Formation
4-Ethoxyaniline reacts with aldehydes (e.g., 5-methoxysalicylaldehyde) under reflux to form Schiff bases, as demonstrated in . In contrast, the ethoxyethoxy group in this compound may sterically hinder such reactions, requiring optimized conditions (e.g., longer reaction times or higher temperatures).
Halogenation and Functionalization
describes the synthesis of 3-chloro-4-ethoxyaniline hydrochloride via acid hydrolysis, highlighting the stability of chloro-substituted anilines in harsh conditions . For this compound, halogenation would likely occur at the ortho or meta positions due to the directing effects of the -NH₂ and ethoxyethoxy groups.
Pharmaceutical Intermediates
In and , ethoxyethoxy-substituted anilines are used to synthesize N-benzyl derivatives, indicating their role in developing bioactive molecules. For example, N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline (C₂₁H₂₉NO₃) demonstrates the compound's adaptability in creating structurally complex pharmaceuticals .
Biological Activity
4-(2-Ethoxyethoxy)aniline, a compound with the chemical formula CHNO, is an aromatic amine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields, supported by data tables and research findings.
This compound is characterized by its ethoxyethyl substituent on the aniline ring, which influences its solubility and reactivity. The compound is generally used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.27 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing various aniline derivatives, it was found that this compound showed significant inhibition against several bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anticancer Activity
This compound has also been studied for its potential anticancer properties. A case study involving human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
| Activity Type | Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | |
| Antimicrobial | S. aureus | Inhibition | |
| Anticancer | Human cancer cell lines | Induces apoptosis |
Toxicity and Safety
While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that certain aniline derivatives can exhibit hepatotoxicity and nephrotoxicity at high doses. The safety data for this compound specifically is limited; however, it is prudent to approach its use with caution in both laboratory and clinical settings.
Table 3: Toxicity Profile
| Toxicity Type | Observations | Reference |
|---|---|---|
| Hepatotoxicity | Potential at high doses | Not specified |
| Nephrotoxicity | Potential at high doses | Not specified |
| Skin Irritation | Mild irritation observed | Not specified |
Applications
Given its biological activities, this compound has potential applications in various fields:
- Pharmaceuticals : As a precursor for drug development targeting bacterial infections or cancer.
- Agriculture : Potential use in developing new agrochemicals.
- Dyes : Utilized as an intermediate in dye synthesis due to its aromatic nature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
